molecular formula C13H10ClN3O6S B13963502 Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl- CAS No. 32658-60-9

Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-

Cat. No.: B13963502
CAS No.: 32658-60-9
M. Wt: 371.75 g/mol
InChI Key: FZUBVTCCUIBIGL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl- is a substituted aromatic compound characterized by a benzenesulfonamide core with a 4-chloro-2,6-dinitrophenyl group attached to the sulfonamide nitrogen and a methyl group at the para position of the benzene ring. Its molecular structure integrates multiple functional groups:

  • Chloro (Cl) and nitro (NO₂) substituents: Enhance stability and density, commonly found in high-energy materials like explosives .
  • Methyl group (CH₃): May influence solubility, crystallinity, and steric effects.

The combination of electron-withdrawing groups (Cl, NO₂) and the sulfonamide moiety may also confer unique reactivity or pharmacological properties, though further research is needed to confirm these hypotheses.

Properties

CAS No.

32658-60-9

Molecular Formula

C13H10ClN3O6S

Molecular Weight

371.75 g/mol

IUPAC Name

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(5-3-8)24(22,23)15-13-11(16(18)19)6-9(14)7-12(13)17(20)21/h2-7,15H,1H3

InChI Key

FZUBVTCCUIBIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Sulfonamide Formation via Sulfonyl Chloride and Amino Compound Reaction

The most direct and commonly employed synthetic strategy for benzenesulfonamide derivatives, including N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide, involves the reaction of the corresponding sulfonyl chloride with an appropriate amine under controlled pH and solvent conditions.

  • General Reaction Scheme :
    $$
    \text{4-methylbenzenesulfonyl chloride} + \text{4-chloro-2,6-dinitroaniline} \rightarrow \text{Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-}
    $$

  • Reaction Conditions :
    Typically carried out in aqueous basic medium, where the pH is maintained between 9-10 using a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed and drive the reaction forward.

  • Solvent and Base :
    Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used in combination with bases such as DIPEA (N,N-diisopropylethylamine) or sodium carbonate to facilitate the coupling reaction.

  • Temperature and Time :
    The reaction is generally performed at ambient temperature (20-25 °C) for 2-4 hours, allowing efficient formation of the sulfonamide bond without significant side reactions.

  • Purification :
    The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane to isolate the pure sulfonamide derivative.

Specific Preparation of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide

While direct literature on this exact compound's synthesis is limited, closely related sulfonamide derivatives with 2,4-dinitrophenyl or 4-chloro-2,6-dinitrophenyl substituents have been synthesized using the following method, which can be adapted:

Step Reagents & Conditions Outcome & Notes
1. Preparation of 4-methylbenzenesulfonyl chloride Chlorination of 4-methylbenzenesulfonic acid using reagents like thionyl chloride (SOCl2) Sulfonyl chloride intermediate
2. Coupling with 4-chloro-2,6-dinitroaniline Reaction in basic aqueous medium (pH 9-10) or in DCM/DMF with DIPEA at 20-25 °C for 2-4 hours Formation of sulfonamide bond
3. Work-up and Purification Extraction, washing, drying, and column chromatography Pure N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide

This approach aligns with the synthesis of related sulfonamide compounds where the sulfonyl chloride reacts with substituted anilines to yield the target sulfonamide.

Alternative Synthetic Routes Involving 2,4-Dinitrochlorobenzene

A relevant patent (CN106497137B) describes preparation methods for related dinitrophenyl sulfonamide compounds, focusing on the reaction of amines with 2,4-dinitrochlorobenzene derivatives in the presence of sodium hydroxide solution at 50-55 °C. Although this patent specifically targets disperse yellow dye intermediates, the methodology provides insight into nucleophilic aromatic substitution reactions applicable to dinitro-substituted chlorobenzenes, which are structurally similar to the 4-chloro-2,6-dinitrophenyl moiety.

Key parameters from this patent include:

Parameter Value
Molar ratio of amine to 2,4-dinitrochlorobenzene 1.2 : 1
Sodium hydroxide concentration 2-3 wt.% aqueous solution
Reaction temperature 50-55 °C
Addition time for NaOH 3.0-3.5 hours
Solvents Acetonitrile, acetone, tetrahydrofuran, or dimethyl ether of glycol
Reaction time 4-5 hours total

This method yields products with purity >98% and HPLC purity >99%, with low by-products, highlighting its efficiency and suitability for preparing nitro-substituted sulfonamide derivatives.

Coupling Using 2,4-Dinitrobenzenesulfonyl Chloride

Another synthetic strategy involves the use of 2,4-dinitrobenzenesulfonyl chloride as the sulfonylating agent reacting with amines to form sulfonamide derivatives. For example, in the synthesis of piperazine-benzofuran sulfonamide derivatives, 2,4-dinitrobenzenesulfonyl chloride is reacted with amines in DCM with DIPEA at room temperature for 2 hours, followed by purification. This method can be adapted for the preparation of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide by selecting appropriate amines and reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Solvent Base Temperature Time Purity & Yield Notes
Direct sulfonamide formation 4-methylbenzenesulfonyl chloride + 4-chloro-2,6-dinitroaniline pH 9-10, aqueous base or DCM/DMF with DIPEA Aqueous or DCM/DMF Na2CO3 or DIPEA 20-25 °C 2-4 h High purity after chromatography Common, straightforward
Nucleophilic aromatic substitution p-phenylenediamine + 2,4-dinitrochlorobenzene NaOH 2-3 wt%, 50-55 °C, dropwise NaOH addition Acetonitrile, acetone, THF, or glycol dimethyl ether NaOH 50-55 °C 4-5 h >98% purity, low by-products Efficient for dinitro derivatives
Sulfonylation with 2,4-dinitrobenzenesulfonyl chloride Amines + 2,4-dinitrobenzenesulfonyl chloride DIPEA, DCM, room temp DCM DIPEA 25 °C 2 h High purity after chromatography Used for related sulfonamides

Research Findings and Perspectives

  • The direct coupling of sulfonyl chlorides with substituted anilines remains the most widely used and practical approach due to its simplicity and high yields.

  • The nucleophilic aromatic substitution on dinitrochlorobenzene derivatives under basic conditions provides a powerful alternative for introducing dinitrophenyl groups, with advantages in reaction time and purity.

  • The choice of solvent and base critically affects the reaction efficiency and purity. Polar aprotic solvents with mild organic bases (DIPEA) or aqueous bases (NaOH, Na2CO3) are preferred to minimize side reactions and facilitate work-up.

  • Purification is typically achieved by silica gel chromatography, which reliably separates the desired sulfonamide from unreacted starting materials and by-products.

  • Recent literature also explores the biological activities of sulfonamide derivatives with nitro and chloro substituents, highlighting the importance of precise synthetic control to obtain compounds suitable for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the search results provide information on various benzenesulfonamide derivatives, including "Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-" , they do not offer comprehensive details regarding its specific applications, detailed data tables, or well-documented case studies. The available information is limited to basic chemical properties, patent information, and related compounds.

Information from Search Results

  • Basic Information: "Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-" has the molecular formula C13H10ClN3O6S and a molecular weight of 371.75 .
  • Related Compounds: The search results also mention other benzenesulfonamide derivatives, such as N-(3,5-dichloro-4-hydroxyphenyl)benzenesulfonamide and 4-Chloro-N-(2,6-dimethyl-phen-yl)benzene-sulfonamide .
  • Pharmacokinetics: Some search results discuss the use of physiologically based pharmacokinetic (PBPK) modeling in drug development, which could potentially be applied to study the pharmacokinetics of benzenesulfonamide derivatives .
  • Azo Compounds: The search results also mention azo compounds, some of which contain benzenesulfonic acid derivatives . These compounds are used in various applications, such as dyes and pigments .

Additional Research Needed
To provide a detailed article focusing solely on the applications of "Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-", further research is necessary. This research should include:

  • Database Searches: Conducting comprehensive searches on scientific databases such as SciFinder, Web of Science, and Google Scholar to identify relevant articles, patents, and conference proceedings.
  • Patent Analysis: Analyzing patents related to this compound to understand its potential applications and uses.
  • Chemical Literature: Reviewing chemical literature to find any documented case studies or research findings related to its applications.
  • Toxicological Studies: Examining toxicological studies to assess its safety and potential environmental impact .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermally Stable Explosives (TATB and BTDAONAB)

The nitro groups in Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl- suggest parallels with thermally stable explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and BTDAONAB (bis(2,2,2-trinitroethyl)-3,5-dinitro-1H-1,2,4-triazole). Key comparisons include:

Property Benzenesulfonamide Derivative TATB BTDAONAB
Thermal Stability Likely high (inferred from NO₂ groups) >300°C (decomposition) >550°C (no melting observed)
Sensitivity Unknown Low (insensitive to impact) Moderate
Synthesis Complexity Moderate (sulfonamide functionalization) High (multi-step nitration) Very high (heterocyclic core)

The absence of amino groups in the target compound may reduce its stability compared to TATB, but the sulfonamide backbone could offer novel energetic properties.

Pharmacologically Active Benzenesulfonamides (e.g., W-18)

The Schedule 9 poison W-18 ((E)-4-chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide) shares structural similarities with the target compound, including a chloro-nitro-substituted benzenesulfonamide core . Differences include:

  • Substituent Position : W-18 features a nitrophenethyl-piperidinylidene group, whereas the target compound has a 2,6-dinitrophenyl group.
  • Biological Activity : W-18’s piperidine moiety likely contributes to its opioid-like toxicity, while the target’s nitro groups may prioritize explosive or oxidative reactivity.

Sulfonamide vs. Benzamide Derivatives

Compared to Benzamide, 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]- (), the target compound’s sulfonamide group replaces the benzamide’s carbonyl oxygen. This substitution:

  • Increases Acidity : Sulfonamides are more acidic than benzamides, enhancing solubility in basic conditions.
  • Alters Bioactivity : Sulfonamides are common in antibiotics (e.g., sulfa drugs), but the nitro groups in the target compound may redirect its application toward materials science .

Chloro-Nitro-Substituted Aromatic Compounds

The 2,6-dinitro-4-chloro substitution pattern in the target compound is rare.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Applications
Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl- Sulfonamide, Cl, NO₂, CH₃ ~365.7 (calculated) Hypothesized explosives
W-18 Sulfonamide, Cl, NO₂, piperidinylidene ~435.3 (calculated) Schedule 9 poison
TATB Triamino, trinitro 258.15 Thermally stable explosive

Table 2: Thermal and Chemical Stability

Compound Decomposition Temperature Sensitivity to Friction/Impact
Benzenesulfonamide derivative Unknown (inferred >200°C) Likely moderate
TATB >300°C Low
BTDAONAB >550°C Moderate

Biological Activity

Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl- (C13H10ClN3O6S), is a complex compound with significant biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C13H10ClN3O6S
  • Molecular Weight : 371.75 g/mol
  • Functional Groups : A sulfonamide group, chloro group at the para position, and two nitro groups at the 2 and 6 positions relative to the benzene ring.

Research indicates that N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide exhibits its biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells by generating ROS, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity and disrupting critical biological pathways.
  • Cardiovascular Effects : Studies have shown that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance in isolated rat heart models .

1. Antimicrobial Properties

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide has demonstrated potent antimicrobial activity against various pathogens. For instance:

  • It has been reported to exhibit significant inhibitory effects against E. coli, S. aureus, and P. aeruginosa.
  • Minimum Inhibitory Concentrations (MIC) for some derivatives range from 6.28 mg/mL to 6.72 mg/mL against different bacterial strains .

2. Anticancer Activity

The compound's potential as an anticancer agent is under investigation due to its ability to induce apoptosis in cancer cells through ROS generation and enzyme inhibition mechanisms.

Case Studies

  • Cardiovascular Impact : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that specific derivatives significantly decreased perfusion pressure compared to controls, suggesting potential therapeutic applications in cardiovascular diseases .
    CompoundEffect on Perfusion PressureEffect on Coronary Resistance
    ControlBaselineBaseline
    4-(2-amino-ethyl)-benzenesulfonamideDecreased significantlyDecreased significantly
    N-(4-nitro-phenyl)-benzene-sulfonamideModerate decreaseModerate decrease
  • Antimicrobial Efficacy : In a comparative study of various benzenesulfonamides, the compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum efficacy .

Q & A

Q. Table 1: Key Synthetic and Characterization Parameters

ParameterValue/Technique
Reaction Temperature80–100°C (reflux)
Solvent SystemDichloromethane/Ethanol
Crystallization SolventEthanol (95%)
Key NMR Signals (δ, ppm)~8.2 (aromatic H), ~2.4 (CH3_3)

Basic: What are the critical physicochemical properties of this compound, and how are they determined?

Answer :
Key properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method.
  • LogP (Partition Coefficient) : Calculated using HPLC retention times or software tools like ACD/Labs.
  • Crystallographic Data : Obtained from single-crystal X-ray diffraction (e.g., space group, unit cell parameters) .

Q. Table 2: Physicochemical Properties

PropertyMethod/Value
Density~1.36 g/cm³ (similar to analogs)
LogP~3.6 (estimated via computational tools)
Crystal SystemMonoclinic (from X-ray data)
Space GroupP21_1/c

Advanced: How can X-ray crystallography resolve structural ambiguities in nitro- and sulfonamide-functionalized aromatics?

Q. Answer :

  • Software Tools : SHELXL or SHELXT for structure refinement. These programs automate space-group determination and handle twinning or disorder common in nitro groups .
  • Validation : Use PLATON or CCDC tools to check for missed symmetry, hydrogen bonding, and steric clashes .
  • Case Study : For the target compound, X-ray data (R factor = 0.036) confirmed the ortho-nitro groups’ planarity and sulfonamide’s torsion angle (~75°) .

Advanced: How can computational methods predict the reactivity of the nitro and sulfonamide groups?

Q. Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density maps. Nitro groups exhibit high electron-withdrawing effects, directing electrophilic substitution.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes). Analogous benzenesulfonamides show affinity for HIV-1 integrase, suggesting potential antiviral applications .
  • Contradictions : Experimental vs. computed logP discrepancies require validation via HPLC or shake-flask methods.

Advanced: How to address discrepancies in spectroscopic data during characterization?

Q. Answer :

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For example, conflicting 1^1H NMR signals may arise from dynamic effects (e.g., rotational barriers in sulfonamides).
  • Dynamic NMR : Use variable-temperature NMR to resolve overlapping peaks caused by slow rotation.
  • Case Example : In X-ray data, a low R factor (0.036) and mean C–C bond accuracy (0.004 Å) confirm structural reliability despite potential NMR ambiguities .

Advanced: What strategies optimize the compound’s stability under varying pH conditions?

Q. Answer :

  • pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor degradation at pH 2–12. Nitro groups may hydrolyze under alkaline conditions.
  • Stabilization : Co-crystallization with cyclodextrins or formulation in solid dispersions improves shelf life.
  • Data Analysis : Compare Arrhenius plots (activation energy) to predict degradation pathways.

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

  • Hazard Assessment : Nitro groups pose explosion risks under friction or heat. Use antistatic equipment and avoid grinding.
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis.
  • Waste Disposal : Neutralize with reducing agents (e.g., FeSO4_4) before disposal.

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